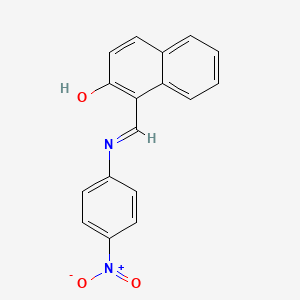

1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol

Overview

Description

1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol is a Schiff base compound characterized by the presence of a –CH=N– functional group with elevated electron density on the imine nitrogen. Schiff bases are known for their versatility, structural diversification, reactivity, and stability. They have numerous pharmacological applications, including DNA interaction, antitumor, antioxidant, antipyretic, antiviral, and antidiabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with 4-nitroaniline. The reaction is carried out in methanol under reflux conditions. The resulting solution gradually turns red, and the product is isolated as an air-stable orange powder after filtration and washing with methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and imine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the imine group under mild conditions.

Major Products

Oxidation: Nitro and imine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted imine products depending on the nucleophile used.

Scientific Research Applications

1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating through the imine nitrogen and hydroxyl oxygen. This coordination enhances the compound’s biological efficacy, including its antioxidant and antimicrobial activities . The molecular docking analysis reveals favorable interactions with the catalytic site of Pseudomonas aeruginosa, supporting its biological response .

Comparison with Similar Compounds

Similar Compounds

(E)-1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol: Similar structure but with a different position of the nitro group.

(E)-2-(((4-Nitrophenyl)imino)methyl)naphthalen-1-ol: Similar structure but with a different position of the imine group.

Uniqueness

1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to form stable metal complexes and exhibit enhanced biological activities upon complexation sets it apart from other similar compounds .

Biological Activity

1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol, a Schiff base compound, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a naphthalene ring system linked through an imine bond to a 4-nitrophenyl group, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound is characterized by the presence of an imine functional group (C=N) and a hydroxyl group (–OH), which can participate in hydrogen bonding, influencing its stability and biological interactions.

Antimicrobial Properties

Research indicates that Schiff bases similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess the ability to inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound's ability to intercalate into DNA has been explored as a mechanism for anticancer activity. Molecular docking studies suggest that it can bind effectively to DNA, potentially inhibiting cancer cell proliferation by disrupting normal genetic functions. This property is particularly relevant in the development of novel chemotherapeutic agents.

Chemosensing Applications

This compound has also been utilized as a chemosensor for detecting metal ions, such as Cu(II). Its sensitivity and selectivity make it suitable for environmental monitoring and analytical chemistry applications. The interaction with metal ions can lead to observable color changes, facilitating easy detection.

Study on Antimicrobial Activity

In a recent study published in ResearchGate, various Schiff bases were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study on DNA Interaction

Another investigation focused on the interaction of this Schiff base with DNA, revealing that it could intercalate between base pairs. This property was assessed using spectroscopic methods, which confirmed the binding affinity and indicated potential applications in cancer therapy.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. The results suggest strong interactions with enzymes involved in metabolic pathways, indicating its potential as a lead compound in drug design.

Properties

IUPAC Name |

1-[(4-nitrophenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-17-10-5-12-3-1-2-4-15(12)16(17)11-18-13-6-8-14(9-7-13)19(21)22/h1-11,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXWURJGINWIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1039-83-4 | |

| Record name | 1-(4-NITROPHENYLIMINOMETHYL)-2-NAPHTHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.